molecular formula C24H30N2O B2485614 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023590-07-9

4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2485614
CAS No.: 1023590-07-9
M. Wt: 362.517
InChI Key: IPRWIYZDJMFHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenylpiperazine with phenylcyclopentanone under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.

Chemical Reactions Analysis

4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

4-(2,5-Dimethylphenyl)piperazinyl phenylcyclopentyl ketone can be compared with similar compounds such as:

  • 4-(2,5-Dimethylphenyl)piperazinyl phenylcyclohexyl ketone
  • 4-(2,5-Dimethylphenyl)piperazinyl phenylcycloheptyl ketone

These compounds share structural similarities but differ in the size of the cycloalkyl ring.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-19-10-11-20(2)22(18-19)25-14-16-26(17-15-25)23(27)24(12-6-7-13-24)21-8-4-3-5-9-21/h3-5,8-11,18H,6-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRWIYZDJMFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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